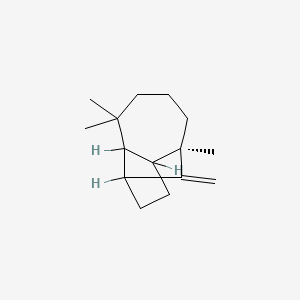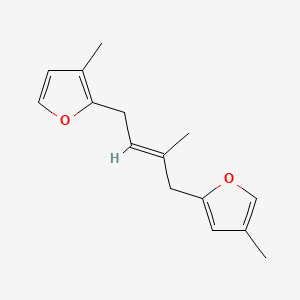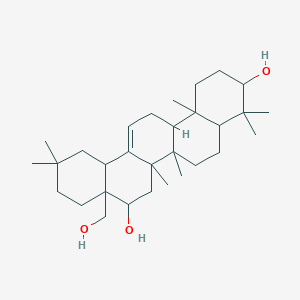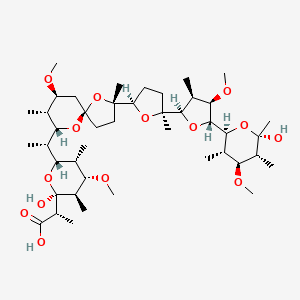
Lorcainide hydrochloride
描述
Lorcainide hydrochloride is a Class 1c antiarrhythmic agent . It is used to restore normal heart rhythm and conduction in patients with premature ventricular contractions, ventricular tachycardia, and Wolff–Parkinson–White syndrome . Lorcainide was developed by Janssen Pharmaceutica (Belgium) in 1968 under the commercial name Remivox .
Synthesis Analysis
The synthesis of Lorcainide starts by reducing the anil formed from the condensation of p-chloroaniline with N-carbethoxy-4-piperidone, with sodium borohydride (NaBH4). This is then acylated with phenacetyl chloride to produce amide 2. Selective hydrolysis with hydrobromic acid (HBr) followed by alkylation with isopropyl bromide completes the synthesis .Molecular Structure Analysis
The molecular formula of Lorcainide hydrochloride is C22H27ClN2O . The molar mass is 370.92 g·mol−1 . The IUPAC name is N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide .Chemical Reactions Analysis
Lorcainide belongs to the class of organic compounds known as phenylacetamides .Physical And Chemical Properties Analysis
The molecular weight of Lorcainide hydrochloride is 407.38 .科学研究应用
Antiarrhythmic Agent
Lorcainide HCl is a Class 1c antiarrhythmic agent . It is used to help restore normal heart rhythm and conduction in patients with premature ventricular contractions and ventricular tachycardia . Antiarrhythmic agents can reduce arrhythmia-related symptoms such as palpitations or syncope .
Treatment of Wolff–Parkinson–White Syndrome
Lorcainide HCl is also used in the treatment of Wolff–Parkinson–White syndrome (WPW) . WPW is a pre-excitation syndrome in which individuals are predisposed to supraventricular tachyarrhythmias (rapid and irregular heartbeats) .
Class 1c Activity
Lorcainide HCl exhibits Class 1c activity . Fast-acting voltage-gated sodium channels (Nav1.5) found in high concentrations in the ventricular myocytes, open at a membrane potential of −80 mv in typical cardiac rhythm. This results in a rapid upstroke of an action potential that leads to contraction of the ventricles .
Clinical Trials
Lorcainide HCl has been used in clinical trials . In 1993, Cowley and colleagues reported a controlled trial of the anti-arrhythmic drug lorcainide in heart attack. Nine men allocated to the drug had died versus only one man allocated to placebo. This trial had been completed in 1980 .
Drug Interactions
Lorcainide HCl may have interactions with other drugs . For example, its therapeutic efficacy can be increased when used in combination with Bisoprolol . The risk or severity of QTc prolongation can be increased when Bortezomib is combined with Lorcainide .
Protein Binding
Lorcainide HCl has a protein binding of 78 . This refers to the degree to which medications attach to proteins within the blood. A drug’s efficiency may be affected by the degree to which it binds. The less bound a drug is, the more efficiently it can traverse cell membranes or diffuse .
作用机制
Target of Action
Lorcainide Hydrochloride, also known as Lorcainide HCl, is a Class 1c antiarrhythmic agent . The primary target of Lorcainide is the fast-acting voltage-gated sodium channels (Nav1.5) found in high concentrations in the ventricular myocytes . These channels play a crucial role in the initiation and propagation of action potentials in the heart, which are essential for normal heart rhythm and conduction .
Mode of Action
Lorcainide interacts with its target, the Nav1.5 channels, by binding to them in a voltage- and frequency-dependent manner . This binding is irreversible and results in a reduction of the fast sodium (Na+) influx . This reduction in Na+ influx leads to a decrease in phase 0 depolarization, amplitude of action potential, and conduction velocity, and a prolongation of the action potential duration .
Biochemical Pathways
The primary biochemical pathway affected by Lorcainide is the cardiac conduction system. By inhibiting the Nav1.5 channels, Lorcainide disrupts the normal flow of sodium ions into the cardiac cells during the depolarization phase of the action potential . This disruption can alter the rhythm of the heart, particularly in conditions where the rhythm is already abnormal due to conditions such as premature ventricular contractions, ventricular tachycardia, and Wolff–Parkinson–White syndrome .
Pharmacokinetics
It is known that lorcainide has a half-life of 89 ± 23 hours, which may be prolonged to 66 hours in people with cardiac disease . More research is needed to fully understand the ADME properties of Lorcainide and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Lorcainide’s action primarily involve the normalization of heart rhythm and conduction. By reducing the fast Na+ influx, Lorcainide can help restore normal heart rhythm in patients with certain types of cardiac arrhythmias . It’s important to note that antiarrhythmic agents like lorcainide can also be proarrhythmic, meaning they can potentially cause new arrhythmias or worsen existing ones .
Action Environment
The action, efficacy, and stability of Lorcainide can be influenced by various environmental factors. For instance, the presence of other drugs can affect Lorcainide’s effectiveness and risk of side effects . Additionally, certain conditions such as ischemia, hypoxia, pH disruptions, and the presence of diseased tissue can trigger the development of ectopic pacemakers in the heart, which can affect the efficacy of Lorcainide . Therefore, the patient’s overall health status and medication regimen should be carefully considered when using Lorcainide.
安全和危害
未来方向
属性
IUPAC Name |
N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSWNBDCJVFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974434 | |
| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lorcainide hydrochloride | |
CAS RN |
58934-46-6 | |
| Record name | Lorcainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58934-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorcainide hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LORCAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1S98ONM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Lorcainide hydrochloride as an antiarrhythmic agent?
A1: Lorcainide hydrochloride exerts its antiarrhythmic effects by primarily impairing fast sodium channels in cardiac cells. [, ] This action reduces the rate of depolarization during the action potential, effectively slowing down the conduction velocity within the heart. [] This mechanism helps suppress abnormal electrical activity, such as re-entry phenomena and ectopic pacemaker activity, particularly in the ventricles, leading to the suppression of arrhythmias. [, ]
Q2: What are the pharmacokinetic properties of Lorcainide hydrochloride?
A3: Lorcainide hydrochloride is well-absorbed orally, reaching peak serum concentrations likely within a few hours. [] It exhibits a relatively long elimination half-life compared to other antiarrhythmic agents, allowing for twice-daily dosing. [] The therapeutic serum concentration appears to be around 0.4 µg/mL, above which adverse effects like dizziness and headache are more frequent. [] The drug is metabolized into several metabolites, and analytical methods like gas chromatography have been developed to monitor both the parent drug and its metabolites in biological samples. []
Q3: What analytical methods are employed to measure Lorcainide hydrochloride concentrations?
A4: Researchers utilize High-Performance Liquid Chromatography (HPLC) with UV detection to quantify Lorcainide hydrochloride concentrations in human serum. [] This method demonstrates high sensitivity, with a detection limit of 5 µg/L, suitable for both therapeutic drug monitoring and pharmacokinetic studies. [] Additionally, gas chromatography is employed to simultaneously analyze Lorcainide hydrochloride and its three primary metabolites in biological samples. []
Q4: How does Lorcainide hydrochloride impact cardiac function in patients with acute myocardial infarction?
A6: Intravenous administration of Lorcainide hydrochloride in patients with acute myocardial infarction, at a dose of 150 mg, was found to be well-tolerated. [] While some mild, transient depressive effects on myocardial function were observed, these effects were not clinically significant. [] The study reported a slight decrease in cardiac output and stroke index, along with a small increase in pulmonary wedge pressure. [] These findings suggest that Lorcainide hydrochloride, at the tested dose, can be considered a relatively safe antiarrhythmic option in the acute phase of myocardial infarction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




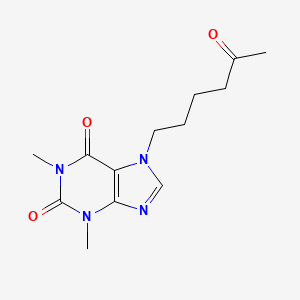
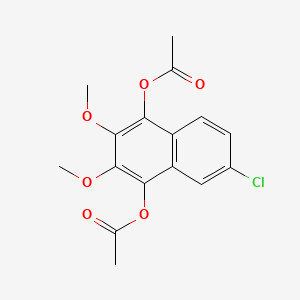
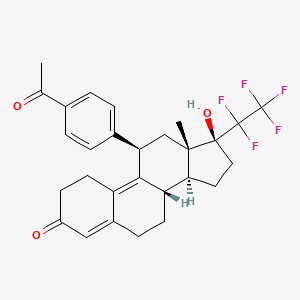
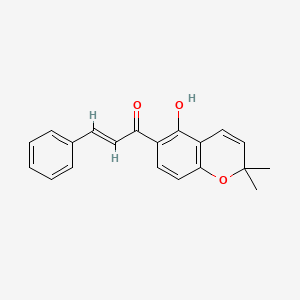
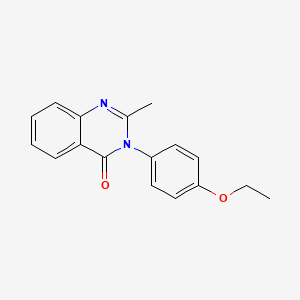
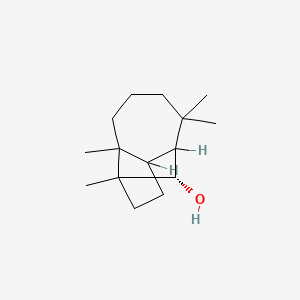
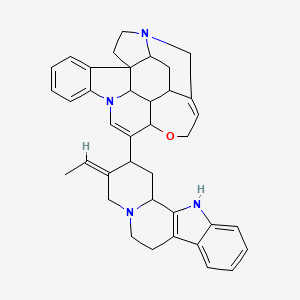
![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1S)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1675062.png)

